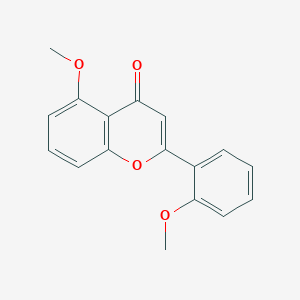

5,2'-Dimethoxyflavone

Übersicht

Beschreibung

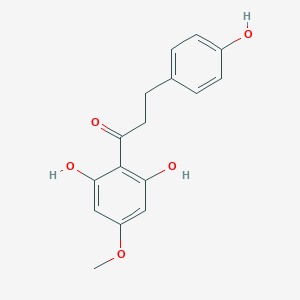

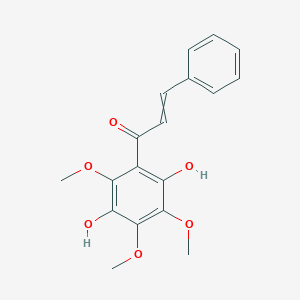

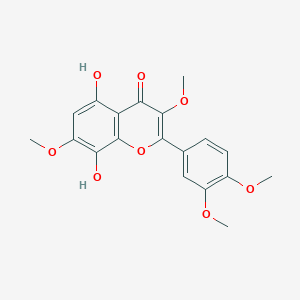

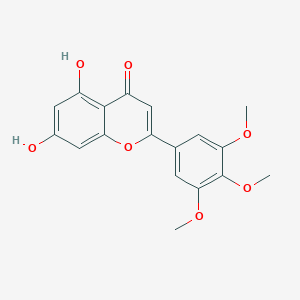

5,2’-Dimethoxyflavone is a compound with the molecular formula C17H14O4 . It is also known by other names such as 5-methoxy-2-(2-methoxyphenyl)chromen-4-one . The molecular weight of this compound is 282.29 g/mol .

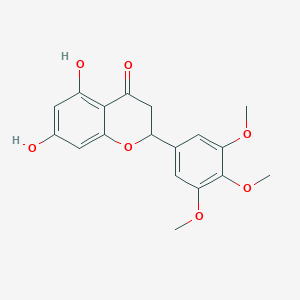

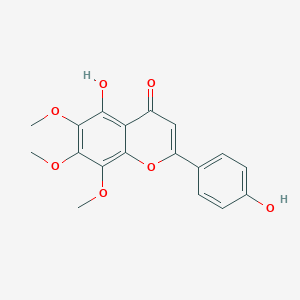

Molecular Structure Analysis

The molecular structure of 5,2’-Dimethoxyflavone consists of a flavone backbone with two methoxy groups attached at the 5 and 2’ positions . The InChI key for this compound is QNKIRTADURZGPG-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

5,2’-Dimethoxyflavone is a solid compound . Its molecular weight is 282.29 g/mol, and it has a molecular formula of C17H14O4 .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity : 5,7-Dimethoxyflavone demonstrated comparable anti-inflammatory effects to aspirin in a rat paw edema model, along with weak central nervous system depressant activity (Panthong et al., 1989).

Antidiabetic and Hypolipidemic Effects : In streptozotocin-induced diabetic rats, 5,7-Dimethoxyflavone significantly reduced blood sugar and glycosylated hemoglobin levels, while also demonstrating hypolipidemic effects by reducing serum triglycerides and cholesterol (Xie et al., 2019).

Pharmacokinetics and Tissue Distribution : Studies on mice revealed insights into the pharmacokinetics and tissue distribution of 5,7-Dimethoxyflavone, showing its presence in various organs post-administration, which is critical for evaluating its in vivo effects (Bei & An, 2016).

Cancer Chemopreventive Properties : Methylated flavones like 5,7-Dimethoxyflavone have been identified as potent inhibitors of cancer cell proliferation, showing potential as chemopreventive/chemotherapeutic agents (Walle et al., 2007).

Anticholinesterase Activity : 5,7-Dimethoxyflavone showed significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Sawasdee et al., 2009).

Drug Interaction and Metabolism : Continuous ingestion of 5,7-Dimethoxyflavone can affect the metabolism of drugs that are processed by cytochrome P450 enzymes, influencing the pharmacokinetics of these drugs (Ochiai et al., 2018).

Vasorelaxation Mechanisms : 5,7-Dimethoxyflavone induces endothelium-dependent relaxation in rat aortic rings, suggesting potential applications in treating cardiovascular diseases (Tep-areenan et al., 2010).

Antibacterial Activity : Certain flavones, including derivatives of 5,7-Dimethoxyflavone, have shown antibacterial activity against various bacterial strains, indicating potential as antimicrobial agents (Edewor & Olajire, 2011).

Chemotherapy Agent in Acute Lymphoblastic Leukemia : 5,7-Dimethoxyflavone was effective in inhibiting cell cycle arrest and inducing apoptosis in acute lymphoblastic leukemia cell lines, though it may antagonize the cytotoxicity of other anticancer drugs (Goto et al., 2012).

Zukünftige Richtungen

Flavonoids, including 5,2’-Dimethoxyflavone, have shown potential in various areas of research. For instance, 5,7-dimethoxyflavone has been shown to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways . This suggests that 5,2’-Dimethoxyflavone and similar compounds could have potential applications in the treatment of muscle diseases .

Eigenschaften

IUPAC Name |

5-methoxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKIRTADURZGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350944 | |

| Record name | 5,2'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,2'-Dimethoxyflavone | |

CAS RN |

6697-62-7 | |

| Record name | 5,2'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

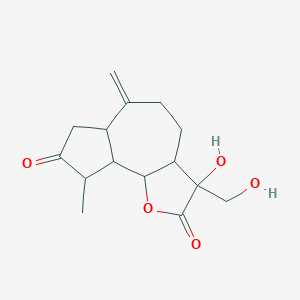

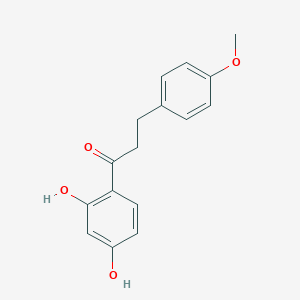

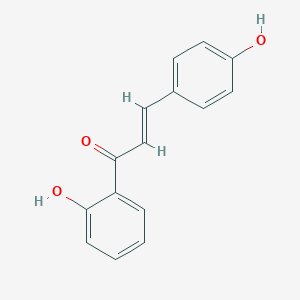

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.